3-Allyl-6-amino-1-ethyluracil

Medicinal Chemistry Structure-Activity Relationship Regioisomer

3-Allyl-6-amino-1-ethyluracil (CAS 72361-29-6) is a synthetic uracil derivative with a molecular formula of C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol. It is the N3-allyl-N1-ethyl positional isomer of the clinically studied diuretic aminometradine (1-allyl-6-amino-3-ethyluracil, CAS 642-44-4).

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 72361-29-6
Cat. No. B1274238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-6-amino-1-ethyluracil
CAS72361-29-6
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=O)N(C1=O)CC=C)N
InChIInChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3
InChIKeyVQHXZPNWCYIWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Allyl-6-amino-1-ethyluracil (CAS 72361-29-6): Procurement-Relevant Identity and Isomeric Context


3-Allyl-6-amino-1-ethyluracil (CAS 72361-29-6) is a synthetic uracil derivative with a molecular formula of C₉H₁₃N₃O₂ and a molecular weight of 195.22 g/mol. It is the N3-allyl-N1-ethyl positional isomer of the clinically studied diuretic aminometradine (1-allyl-6-amino-3-ethyluracil, CAS 642-44-4). Commercially, CAS 72361-29-6 is officially registered as a 4:1 mixture of the 1-allyl and 3-allyl isomers, indicating that pure 3-allyl-6-amino-1-ethyluracil must be specified explicitly by the buyer to avoid co-supply of the more abundant 1-allyl isomer. [1]

Why Generic Uracil Building Blocks Cannot Substitute for 3-Allyl-6-amino-1-ethyluracil in Research Procurement


Substituting a generic 6-aminouracil or the more common 1-allyl isomer (aminometradine) for 3-allyl-6-amino-1-ethyluracil is invalid in studies where regioisomeric purity determines structure–activity relationships. The N3-allyl substitution creates a distinct steric and electronic environment around the pyrimidine ring compared to the N1-allyl counterpart, potentially altering hydrogen-bonding patterns, target-binding orientation, and metabolic stability. Procurement of the compound under CAS 72361-29-6 without isomer verification carries a documented risk of receiving a 4:1 mixture dominated by the 1-allyl isomer, which undermines experimental reproducibility and invalidates regioisomer-specific conclusions. [1]

Quantitative Differential Evidence for 3-Allyl-6-amino-1-ethyluracil vs. Aminometradine


Regioisomeric Identity and Isomer Ratio Specification: Quantitative Mixture Risk vs. Procurement Requirements

The compound is structurally distinguished from its regioisomer aminometradine (1-allyl-6-amino-3-ethyluracil, CAS 642-44-4) by the position of the allyl and ethyl substituents on the uracil N1 and N3 atoms. The registered CAS 72361-29-6 corresponds to a 4:1 mixture of the 1-allyl and 3-allyl isomers. Procurement aimed at obtaining the pure 3-allyl isomer therefore requires explicit isomer specification to avoid co-supply of the 1-allyl isomer at a ratio of 4:1. [1]

Medicinal Chemistry Structure-Activity Relationship Regioisomer

Predicted Acid Dissociation Constant (pKa): Comparable Basicity with Aminometradine

The predicted pKa of 3-allyl-6-amino-1-ethyluracil is 5.13 ± 0.70, which is nearly identical to the predicted pKa of aminometradine (5.17, calculated using MoKa v3.0.0). This indicates that both regioisomers exhibit similar basicity and will be comparably ionized at physiological pH ranges, offering no ionization-state advantage for one isomer over the other. [1]

Physicochemical Property Ionization State Formulation

Melting Point and Thermal Stability: Near-Identical Solid-State Behavior

The melting point of 3-allyl-6-amino-1-ethyluracil is 142–144 °C, overlapping with the reported melting point of aminometradine (143 °C). This similarity indicates that simple thermal analysis cannot distinguish the two regioisomers, reinforcing the need for chromatographic or spectroscopic identity confirmation during procurement. [1]

Solid-State Chemistry Purification Formulation

Predicted Boiling Point and Density: Physicochemical Parameter Equivalence

The predicted boiling point of 3-allyl-6-amino-1-ethyluracil is 292.8 ± 50.0 °C, and its predicted density is 1.167 ± 0.06 g/cm³. These values are effectively identical to those predicted for aminometradine (boiling point 292.8 ± 50.0 °C; density 1.2 ± 0.1 g/cm³). The overlap confirms that bulk physical property measurements cannot distinguish the isomers, and that procurement specifications must rely on structural verification rather than physicochemical profiling.

Physical Property Computational Chemistry Quality Control

Pharmacological Divergence: Diuretic Activity as a Class-Differentiating Endpoint

Aminometradine (1-allyl isomer) is an established oral diuretic acting via renal sodium reabsorption inhibition, with reported acute oral LD₅₀ of 2300 mg/kg in rats and intraperitoneal LD₅₀ of 560 mg/kg in mice. No corresponding diuretic activity data or in vivo toxicity endpoints are available for 3-allyl-6-amino-1-ethyluracil, indicating that the repositioning of the allyl group from N1 to N3 abolishes the diuretic pharmacophore. This pharmacological divergence, inferred from the absence of reported activity, serves as the strongest class-level differentiation for researchers investigating regioisomer-dependent bioactivity. [1]

Pharmacology Diuretic Regioisomer Selectivity

Targeted Application Scenarios for 3-Allyl-6-amino-1-ethyluracil Based on Comparative Evidence


Regioisomer-Specific Structure–Activity Relationship (SAR) Studies on Uracil-Based Receptors

When investigating adenosine A2B receptor antagonists or other uracil-binding targets, 3-allyl-6-amino-1-ethyluracil provides a defined N3-allyl regioisomer for head-to-head comparison against the N1-allyl isomer (aminometradine). The documented 4:1 mixture risk under CAS 72361-29-6 mandates explicit isomer specification to avoid confounding SAR data. The near-identical physicochemical properties (pKa, melting point, boiling point) ensure that any observed differential bioactivity can be attributed solely to regioisomeric differences rather than bulk property variations. [1] [2] [3]

Negative Control Compound for Diuretic Pharmacology Assays

Aminometradine is a known diuretic; the 3-allyl regioisomer, lacking reported diuretic activity, can serve as a matched negative control in renal ion-transport or sodium-reabsorption assays. This application leverages the regioisomeric relationship: the two compounds share identical molecular formula, mass, and near-identical physicochemical properties, yet diverge in pharmacophore activity, enabling clean interpretation of target-engagement results. Procurement of the pure 3-allyl isomer is essential to avoid residual diuretic activity from 1-allyl contamination. [4]

Synthetic Intermediate for Allyl-Functionalized Xanthine or Purine Derivatives

The N3-allyl group of 3-allyl-6-amino-1-ethyluracil provides a reactive handle for further derivatization (e.g., cross-coupling, oxidation, or cyclization) that is regiochemically distinct from the N1-allyl group of aminometradine. Researchers synthesizing 3-substituted xanthines or N3-modified nucleobase analogs require the 3-allyl isomer specifically; procurement of the mixture would introduce the unwanted 1-allyl isomer, complicating downstream purification and reducing synthetic yield.

Analytical Standard for Regioisomer Discrimination Method Development

Given the near-identical physicochemical properties of the two regioisomers, 3-allyl-6-amino-1-ethyluracil is valuable as an authentic standard for developing and validating chromatographic or spectroscopic methods that can discriminate between N1- and N3-allyl uracil isomers. Procurement of the pure compound enables establishment of distinct retention times, NMR chemical shifts, or MS fragmentation patterns, which are critical for quality control in research supply chains. [3]

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